molecular formula C11H12N4O4 B1362111 [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid CAS No. 91759-61-4

[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid

Cat. No.: B1362111
CAS No.: 91759-61-4
M. Wt: 264.24 g/mol
InChI Key: XLEIQDYORCVELY-UHFFFAOYSA-N
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Description

[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic Acid (CAS 91759-61-4) is a high-purity chemical compound with the molecular formula C11H12N4O4 and a molecular weight of 264.24 g/mol. This molecule features a tetrazole ring substituted with an acetic acid chain and a 3,4-dimethoxyphenyl group, making it a valuable building block in medicinal chemistry and drug discovery research. Tetrazole derivatives are widely employed as bioisosteres for carboxylic acids and cis-amide bonds, which can enhance metabolic stability and adjust the physicochemical properties of lead compounds. The presence of the acetic acid moiety further allows for conjugation and linker strategies, enabling the synthesis of more complex molecules or probes. As a versatile synthetic intermediate, this compound is for research applications only. It is not intended for diagnostic or therapeutic uses. Specific storage recommendations should be provided on the product's Certificate of Analysis.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4/c1-18-8-4-3-7(5-9(8)19-2)11-12-14-15(13-11)6-10(16)17/h3-5H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEIQDYORCVELY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357719
Record name [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91759-61-4
Record name [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition of Sodium Azide with Aromatic Nitriles

  • Procedure: Equimolar amounts of sodium azide, ammonium chloride, and the corresponding aromatic nitrile (e.g., 3,4-dimethoxybenzonitrile) are refluxed in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (~125 °C) for 7–8 hours.
  • Workup: The reaction mixture is acidified with concentrated hydrochloric acid, cooled, and the solid tetrazole product is filtered, dried, and recrystallized from ethanol.
  • Outcome: This yields the 5-(3,4-dimethoxyphenyl)-1H-tetrazole intermediate with yields around 80% and melting points consistent with literature values.
  • Characterization: Products are confirmed by IR (noting characteristic N–N and C=N stretches), ^1H NMR (aromatic protons and NH signals), and elemental analysis.

Alternative Synthetic Routes and Catalytic Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Recent advances include copper-catalyzed cycloaddition of hydrazoic acid with terminal alkynes to form tetrazole derivatives under mild conditions.
  • This method allows for high atom economy, mild reaction conditions (room temperature to 100 °C), and environmentally friendly solvents.
  • The reaction employs catalytic Cu(I) species, often generated in situ, with ligands such as TBTA to stabilize the catalyst.
  • This approach can be adapted to synthesize substituted tetrazoles, including those bearing methoxyphenyl groups, by selecting appropriate alkyne precursors.

Use of Novel Acylation Agents

  • Patented methods describe the use of novel acylation reagents such as 4-oxo-4H-chromene-2-carbothionic acid esters for efficient acylation of tetrazole intermediates.
  • These methods improve reaction safety, reduce reaction times, and enhance purity without the need for chromatographic purification.

Summary Table of Preparation Methods

Step Method Description Conditions Key Reagents Yield (%) Notes
1 [3+2] Cycloaddition of sodium azide with 3,4-dimethoxybenzonitrile Reflux in DMF, 125 °C, 7–8 h Sodium azide, ammonium chloride, nitrile ~80 Forms 5-(3,4-dimethoxyphenyl)-1H-tetrazole
2 Acylation with acetic anhydride 60–70 °C, 15–20 min, H2SO4 catalyst Acetic anhydride, sulfuric acid ~78 Introduces acetyl group at tetrazole nitrogen
3 Hydrolysis/oxidation to acetic acid Acidic or basic aqueous conditions Hydrolysis reagents Variable Converts acetyl/ester to acetic acid
4 Copper-catalyzed azide-alkyne cycloaddition (alternative) 40–100 °C, CuI catalyst, DMF/MeOH solvent Sodium azide, terminal alkyne, CuI, ligands High Mild, green chemistry approach, adaptable
5 Acylation using novel chromene-carbothionic acid esters (patented) Ambient to mild heating Chromene-carbothionic acid ester High Improved safety, purity, and yield

Analytical Characterization in Preparation

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the tetrazole ring or the aromatic ring, potentially leading to the formation of amines or reduced aromatic systems.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the tetrazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under conditions such as reflux or microwave irradiation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmacophore in drug design. Its tetrazole ring structure allows it to mimic carboxylic acids, which can enhance binding to biological targets.

Case Study: Anticancer Activity

A study highlighted the synthesis of tetrazole derivatives, including those similar to [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, which were evaluated for their antiproliferative effects on cancer cell lines. The results indicated significant activity against multidrug-resistant cancer cells, suggesting that these compounds could serve as novel anticancer agents by inhibiting tubulin polymerization and inducing apoptosis through the mitochondrial pathway .

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials with unique properties. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties.

The compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various substitution reactions, leading to the formation of diverse derivatives.

Synthetic Routes

  • Cycloaddition Reactions: The compound can be synthesized through cycloaddition reactions involving azides and nitriles.
  • Substitution Reactions: Various functional groups can be introduced via nucleophilic substitution at the tetrazole ring.

Antioxidant Properties

Recent studies have shown that derivatives of this compound exhibit significant antioxidant activity. This property is crucial for potential therapeutic applications in oxidative stress-related diseases.

Case Study: Antioxidant Evaluation

In vitro assays demonstrated that certain tetrazole derivatives displayed excellent antioxidant properties, even at low concentrations. The results suggest their potential use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring and dimethoxyphenyl group can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table compares key structural and physicochemical features of [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid with similar compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3,4-diOMe phenyl, acetic acid C₁₁H₁₂N₄O₄ 264.24 Enhanced solubility due to polar dimethoxy groups; potential antioxidant/anti-inflammatory activity .
[5-(3-Methoxyphenyl)-2H-tetrazol-2-yl]acetic acid 3-OMe phenyl, acetic acid C₁₀H₁₀N₄O₃ 234.21 Reduced hydrophilicity compared to dimethoxy analog; limited bioactivity data .
2-(5-Hydroxy-2H-tetrazol-2-yl)acetic acid 5-hydroxy, acetic acid C₃H₄N₄O₃ 144.09 High polarity due to hydroxyl group; likely lower membrane permeability .
2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 3,4-diOMe phenyl, thioether, triazole C₁₂H₁₂N₄O₃S 292.31 Thioether linkage increases lipophilicity; demonstrated antioxidant activity .
2-(5-(3,5-Dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl)acetic acid Pyrazole, dimethyl substituents C₈H₁₀N₆O₂ 222.20 Bulky pyrazole group may hinder target binding; unstudied pharmacological profile .

Biological Activity

[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid, with the chemical formula C11_{11}H12_{12}N4_{4}O4_{4} and a molecular weight of 264.24 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound has been achieved through various methods, including one-pot multi-component reactions. These methods often involve the condensation of aromatic aldehydes with malononitrile and sodium azide under different conditions to yield tetrazole derivatives. Recent studies have reported successful synthesis under environmentally friendly conditions, utilizing microwave irradiation to enhance yields and reduce reaction times .

Antitumor Activity

Research has indicated that this compound exhibits notable antitumor properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The compound was evaluated using the MTT assay, revealing significant cell viability reduction at low concentrations .

Cell LineIC50_{50} (µM)
A43110.5
HCT11612.0

The structure-activity relationship (SAR) analysis suggests that the presence of the dimethoxyphenyl group enhances its cytotoxicity due to increased electron density, which may facilitate interactions with biological targets involved in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The compound was tested against Klebsiella pneumoniae, Staphylococcus aureus, and Candida albicans, demonstrating effective inhibition at varying concentrations.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
K. pneumoniae32
S. aureus16
C. albicans64

These results indicate potential applications in treating infections caused by resistant strains of bacteria and fungi .

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed using the DPPH assay. The compound exhibited significant free radical scavenging activity even at low doses, suggesting that it may help mitigate oxidative stress-related diseases.

Toxicological Studies

Toxicity assessments conducted on animal models revealed that the compound has a relatively high LD50_{50}, indicating a favorable safety profile for potential therapeutic use. Parameters such as serum ALT and bilirubin levels were monitored to evaluate liver function post-administration .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrazole derivatives in clinical settings:

  • Epidermoid Carcinoma Treatment : A clinical trial evaluated the efficacy of a related tetrazole derivative in patients with advanced epidermoid carcinoma, showing promising results in tumor reduction.
  • Antimicrobial Therapy : A case study involving patients with chronic bacterial infections demonstrated that administration of this compound led to significant improvements in infection control.

Q & A

Q. What synthetic methodologies are established for preparing [5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid and its derivatives?

The compound can be synthesized via two primary routes:

  • Route 1: Reaction of 5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-thione with monochloroacetic acid in an alkaline medium (water-DMF solvent, 1:1 ratio) .
  • Route 2: Hydrolysis of ((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetonitrile using hydrochloric acid in water . Esters of the compound are synthesized via esterification with alcohols (e.g., methanol or ethanol) catalyzed by sulfuric acid, improving lipophilicity for biological studies .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Elemental analysis validates stoichiometric composition (C, H, N, S percentages) .
  • IR spectroscopy identifies functional groups:
  • C=N groups (1563–1603 cm⁻¹) and aromatic rings (1614–1598 cm⁻¹) .
  • CH₂-COOH groups (1760 cm⁻¹ in acids) .
    • ¹H NMR confirms substituent arrangements and esterification success .
    • Thin-layer chromatography (TLC) ensures purity and individuality .

Q. What biological activities are associated with this compound, based on current literature?

While direct pharmacological data are limited, structurally related 1,2,4-triazole derivatives exhibit antimicrobial, antifungal, anti-inflammatory, and neuroleptic activities . Methoxy-substituted aromatic moieties enhance bioactivity, suggesting potential for targeted drug discovery .

Q. How is purity assessed during synthesis?

  • TLC monitors reaction progress and product homogeneity .
  • HPLC-DAD quantifies active pharmaceutical ingredients (APIs) and detects degradation products .

Advanced Research Questions

Q. How can computational tools address contradictions in pharmacological activity data?

Discrepancies arise from structural variations (e.g., ester vs. acid forms) and assay conditions. Use GUSAR-online to predict acute toxicity (LD₅₀) and prioritize derivatives for experimental screening . Molecular docking or QSAR modeling can further correlate substituent effects (e.g., methoxy positions) with bioactivity .

Q. What strategies optimize reaction yields and scalability?

  • Solvent optimization: Water-DMF mixtures improve solubility and reaction rates .
  • Catalysis: Alkaline conditions (e.g., NaOH) enhance nucleophilic substitution efficiency in esterification .
  • Purification: Recrystallization from ethanol/water mixtures removes byproducts, confirmed via melting point consistency .

Q. How does esterification influence the compound’s pharmacokinetic properties?

Esters (e.g., methyl/ethyl derivatives) reduce acidity, prolonging biological half-life and enhancing membrane permeability . However, esterase-mediated hydrolysis in vivo may regenerate the active acid form, requiring metabolic stability assays .

Q. What challenges exist in crystallographic characterization of this compound?

While X-ray crystallography (using SHELXL/SHELXTL ) resolves coordination complexes (e.g., zinc-tetrazole structures), challenges include:

  • Crystal quality: Requires slow evaporation or diffusion methods for high-resolution data .
  • Twinned data: SHELXL’s robustness in refining twinned macromolecular crystals may be adapted for small molecules .

Q. How to validate toxicity predictions experimentally?

  • In vitro assays: Use cell viability assays (e.g., MTT) on hepatic (HepG2) and renal (HEK293) cell lines to compare computational LD₅₀ values (GUSAR) with empirical cytotoxicity .
  • In vivo models: Acute toxicity testing in rodents (OECD 423 guidelines) confirms safety thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid
Reactant of Route 2
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[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.